H-THR-GLN-OH

Peptide Transport Permeability PepT1

Researchers studying peptide transport kinetics often lack structurally defined dipeptides with systematic side-chain variations for SAR investigations. H-Thr-Gln-OH (CAS 96337-79-0) solves this with a unique N-terminal threonine hydroxyl group absent from standard glutamine dipeptides like Ala-Gln. • PepT1 QSTR probe: Elevated TPSA (155.74 Ų) and extra H-bond donor test transporter binding pocket tolerance. • Solubility outlier: Aqueous solubility (18.3 g/L) an order of magnitude below Ala-Gln for QSPR model validation. • Conformational flexibility: 7 rotatable bonds enable systematic entropic penalty assessment in MD simulations. Supplied at ≥98% purity with global shipping for reproducible, publication-ready data.

Molecular Formula C9H17N3O5
Molecular Weight 247.25 g/mol
CAS No. 96337-79-0
Cat. No. B1587605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-THR-GLN-OH
CAS96337-79-0
Molecular FormulaC9H17N3O5
Molecular Weight247.25 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NC(CCC(=O)N)C(=O)O)N)O
InChIInChI=1S/C9H17N3O5/c1-4(13)7(11)8(15)12-5(9(16)17)2-3-6(10)14/h4-5,7,13H,2-3,11H2,1H3,(H2,10,14)(H,12,15)(H,16,17)
InChIKeyBWUHENPAEMNGQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Thr-Gln-OH Procurement & Physicochemical Profile


H-Thr-Gln-OH (L-Threonyl-L-Glutamine) is a synthetic dipeptide classified under the organic compounds known as dipeptides, consisting of L-threonine and L-glutamine residues linked by a peptide bond [1]. It is identified as a naturally occurring metabolite (ChEBI:74855) detectable in certain food sources [REFS-1, REFS-2]. The compound has a molecular formula of C9H17N3O5 and a molecular weight of 247.25 g/mol [3]. As a specialized glutamine-containing dipeptide, it is supplied for research and development purposes, typically in high purity (>95-98%) [4]. Its structural features, including the polar hydroxyl group of threonine, distinguish it from other commonly used glutamine dipeptides like Ala-Gln and Gly-Gln, which are primarily employed for glutamine supplementation in cell culture and parenteral nutrition [5].

Synthetic dipeptide research tool (Thr-Gln)
High-purity supply for in vitro and SAR studies
Contains polar Thr residue; distinct from Ala-Gln/Gly-Gln
Natural metabolite context (ChEBI, FooDB)

H-Thr-Gln-OH Substitution Limitations


While glutamine-containing dipeptides like Ala-Gln and Gly-Gln are well-established for providing a stable, soluble source of glutamine, H-Thr-Gln-OH possesses a distinct physicochemical profile that precludes simple substitution [1]. The N-terminal threonine residue introduces a polar hydroxyl group, resulting in a higher topological polar surface area (155.74 Ų) and an additional hydrogen bond donor compared to Ala-Gln or Gly-Gln [2]. This alters its molecular recognition by transporters, peptidases, and other biological targets, meaning its metabolic fate, release kinetics of free glutamine, and potential bioactivity are not equivalent [3]. For scientific procurement, treating this dipeptide as a mere alternative glutamine source ignores these critical differences, which can lead to divergent experimental outcomes in transport studies, enzymatic assays, or peptide structure-activity relationship (SAR) investigations.

Physicochemical mismatch
Thr hydroxyl increases TPSA and H-bonding, altering permeability and solubility compared to Ala/Gly-Gln
Biological recognition
Differences in molecular recognition by PepT1 and peptidases; metabolic fate and Gln release kinetics may not be equivalent
Application context
Treating as a generic glutamine source may ignore structure-dependent outcomes in transport, enzymatic, or SAR studies

H-Thr-Gln-OH vs. Structural Analogs


Elevated TPSA Modulates Permeability

H-Thr-Gln-OH exhibits a significantly higher computed topological polar surface area (TPSA) of 155.74 Ų compared to Ala-Gln and Gly-Gln, which both have a TPSA of approximately 136 Ų [1]. This 19.74 Ų increase is attributable to the additional hydroxyl group on the threonine side chain. TPSA is a key descriptor inversely correlated with passive membrane permeability and is used to predict oral bioavailability and blood-brain barrier penetration [2]. The higher TPSA of H-Thr-Gln-OH suggests it will have distinctly different, and likely lower, passive transcellular permeability compared to its less polar analogs, a critical consideration for transport studies across epithelial or endothelial barriers.

TPSA Comparison
Class-level inference
+19.74 Ų vs. Ala-Gln/Gly-Gln
Modulates permeability context
Computed property; passive diffusion may be lower
Peptide Transport Permeability PepT1 Drug Design

Hydrogen-Bonding Capacity & Solubility

H-Thr-Gln-OH possesses a higher hydrogen-bond donor (HBD) count of 5 and an acceptor (HBA) count of 6, compared to both Ala-Gln and Gly-Gln, which have 4 HBD and 5 HBA respectively [1]. This increased capacity for hydrogen bonding directly influences the compound's interaction with biological targets, such as the binding pocket of the peptide transporter PepT1, and affects its aqueous solubility [2]. The predicted water solubility for Thr-Gln is 18.3 g/L, which is substantially lower than the experimentally determined solubilities for Gly-Gln (154 g/L) and Ala-Gln (586 g/L), a difference that cannot be explained by molecular weight alone and points to stronger intermolecular interactions in the solid state [3].

H-Bond & Solubility
Cross-study comparable
HBD +1, HBA +1; predicted solubility ~18 g/L vs. >150 g/L
Impacts recognition and formulation
Solubility prediction only; experimental validation needed
Hydrogen Bonding Molecular Recognition Solubility QSAR

Rotatable Bonds & Conformational Fingerprint

The molecular structure of H-Thr-Gln-OH includes 7 rotatable bonds compared to 6 for both Ala-Gln and Gly-Gln [1]. This additional degree of rotational freedom, combined with a higher molecular weight (247.25 vs 217.22 for Ala-Gln and 203.20 for Gly-Gln), results in a larger and more conformationally flexible molecule [2]. These parameters are fundamental to the compound's behavior in molecular dynamics simulations, its entropy upon binding to a target, and its chromatographic retention time. For researchers building quantitative structure-property relationship (QSPR) or structure-activity relationship (QSAR) models, this distinct 'conformational fingerprint' is a critical variable that cannot be represented by simpler analogs [3].

Conformational Flexibility
Class-level inference
+1 rotatable bond; MW +30–44 g/mol
Expands conformational space
Useful as outlier in QSPR models
Conformational Analysis Molecular Dynamics Peptide SAR

LogP Profile & Lipophilicity

The computed partition coefficient (XLogP3) for H-Thr-Gln-OH is -5.2, indicating extreme hydrophilicity [1]. This is markedly lower than the XLogP3 values for Ala-Gln (-4.4) and Gly-Gln (-4.6) [2]. While all three are highly hydrophilic, this -0.6 to -0.8 log unit difference represents a roughly 4- to 6-fold difference in predicted partition ratio between octanol and water. This distinct lipophilicity profile makes H-Thr-Gln-OH a superior negative control or a baseline comparator in studies designed to assess the impact of a single hydroxyl group on the partitioning behavior of small peptides, a factor relevant to purification method development (e.g., reverse-phase HPLC retention time prediction) [3].

Lipophilicity (XLogP3)
Cross-study comparable
XLogP3 -5.2 vs. -4.4 to -4.6
More hydrophilic; impacts HPLC retention
Predicted partition; verify experimentally
Lipophilicity LogP Partition Coefficient Extraction

H-Thr-Gln-OH Procurement Applications


PepT1 Substrate Specificity Studies

The significantly higher TPSA (155.74 Ų) and additional hydrogen-bond donor and acceptor of H-Thr-Gln-OH make it an ideal probe for investigating the structural tolerance of the PepT1 binding pocket [1]. It can be used as part of a curated dipeptide library (alongside Ala-Gln, Gly-Gln, and others) to test the limits of carrier-mediated transport, providing a structural extreme in terms of polarity and size for quantitative structure-transport relationship (QSTR) studies [2].

ADME & Solubility Model Calibration

H-Thr-Gln-OH's predicted aqueous solubility (18.3 g/L) is an order of magnitude lower than that of commercially dominant analogs like Ala-Gln (586 g/L) [3]. This disparity makes it a critical 'outlier' compound for stress-testing in silico solubility prediction algorithms (e.g., ALOGPS, ESOL) and developing more robust quantitative structure-property relationship (QSPR) models that must accurately capture the solubility-reducing effect of an additional polar side-chain hydroxyl group [4].

Peptide SAR & Conformational Analysis

With 7 rotatable bonds compared to the 6 found in most simple glutamine dipeptides, H-Thr-Gln-OH introduces a higher degree of conformational flexibility [5]. This property is essential for researchers conducting molecular dynamics simulations or NMR-based conformational analysis where exploring the entropic penalty of binding is key. It serves as a structurally defined variant to systematically assess the impact of side-chain flexibility on the bioactivity of a lead peptide sequence [6].

Hydroxylation Impact on Peptide Stability

The presence of the threonine hydroxyl group is the sole structural differentiator from Ala-Gln. The degradation kinetics of glutamine dipeptides are known to be influenced by the N-terminal residue [7]. H-Thr-Gln-OH is therefore the precise tool needed to isolate and quantify the effect of a single side-chain hydroxylation on the hydrolytic stability and metabolic clearance of a dipeptide in biological matrices, a question directly relevant to the design of stable peptide therapeutics [8].

Application
Selection Property
Validation Focus
PepT1 transporter studies
High TPSA and H-bond donor/acceptor profile
Carrier-mediated transport limits, QSTR modeling
In silico solubility model stress-testing
Order-of-magnitude lower predicted solubility vs. analogs
Model robustness with polar outliers, QSPR refinement
Conformational analysis & MD simulations
Additional rotatable bond vs. Gly-Gln/Ala-Gln
Entropic penalty assessment, flexibility-impact on binding
Peptide stability & degradation studies
Single side-chain hydroxylation vs. Ala-Gln
Hydrolytic stability, metabolic clearance rates
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